3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate

Description

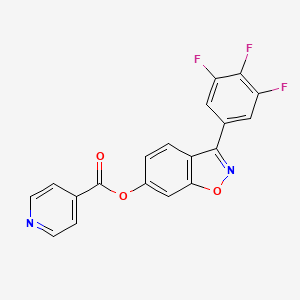

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a heterocyclic compound featuring a benzisoxazole core substituted at the 3-position with a 3,4,5-trifluorophenyl group and at the 6-position with an isonicotinate ester. The isonicotinate ester group introduces a pyridine-based ester linkage, which may influence solubility and prodrug activation pathways.

Properties

Molecular Formula |

C19H9F3N2O3 |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |

InChI |

InChI=1S/C19H9F3N2O3/c20-14-7-11(8-15(21)17(14)22)18-13-2-1-12(9-16(13)27-24-18)26-19(25)10-3-5-23-6-4-10/h1-9H |

InChI Key |

BYDWSLZZJVQXEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OC(=O)C3=CC=NC=C3)ON=C2C4=CC(=C(C(=C4)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the trifluorophenyl and benzisoxazole intermediates. One common method includes the reaction of 3,4,5-trifluorophenylamine with isonicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the benzisoxazole moiety exhibit significant anticancer properties. The incorporation of the trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate enhances its biological activity. Studies have shown that derivatives of benzisoxazole can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The trifluoromethyl group may contribute to increased lipophilicity and membrane permeability, enhancing its bioactivity.

3. Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzisoxazole derivatives. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Discovery

1. Molecular Scaffold for Drug Development

The unique structure of this compound serves as a versatile scaffold for synthesizing novel pharmacological agents. Its ability to undergo various chemical modifications allows researchers to design derivatives with tailored biological activities.

2. Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how structural variations affect biological activity. By systematically modifying the isonicotinate or benzisoxazole components, researchers can identify optimal structures for specific therapeutic targets.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzisoxazole derivatives based on this compound. They found that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), highlighting their potential as lead compounds for further development.

Case Study 2: Antimicrobial Activity

A recent investigation published in Antibiotics demonstrated that a derivative of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could be a promising candidate for treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzisoxazole ring may contribute to its stability and bioactivity. The isonicotinate moiety can facilitate interactions with nucleic acids or proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The benzisoxazole core distinguishes this compound from structurally related benzothiazole derivatives (e.g., those in EP3348550A1 ). Benzisoxazole and benzothiazole systems differ in heteroatom composition (O/N vs. S/N), impacting electronic properties and binding interactions. Benzothiazoles are often associated with antimicrobial and antitumor activities, whereas benzisoxazole derivatives are more commonly explored in central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier.

Substituent Analysis

Fluorinated Groups

- Target Compound : The 3,4,5-trifluorophenyl group provides three fluorine atoms in a planar aromatic system, enhancing metabolic stability and hydrophobic interactions.

- EP3348550A1 Analogs : These compounds feature a trifluoromethyl (-CF₃) group on the benzothiazole core. While both substituents introduce fluorine, the trifluorophenyl group offers extended π-system interactions, whereas -CF₃ is sterically compact and highly electronegative.

Functional Groups

Physicochemical Properties

| Property | Target Compound | EP3348550A1 Example (N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) |

|---|---|---|

| Molecular Weight (g/mol) | ~434.3 (estimated) | ~368.3 |

| Fluorine Atoms | 3 (on phenyl) | 3 (as -CF₃) |

| Key Functional Group | Ester (isonicotinate) | Acetamide |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to -CF₃) |

Pharmacological Implications

- Metabolic Stability : The benzisoxazole core and trifluorophenyl group in the target compound may reduce oxidative metabolism compared to benzothiazoles.

- Bioavailability : The ester group in the target compound could facilitate rapid hydrolysis in vivo, whereas acetamide-containing analogs (EP3348550A1) may exhibit slower clearance.

Biological Activity

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate (CAS Number: 1144485-93-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H13F3N2O2. The compound has a molecular weight of approximately 359.256 g/mol and exhibits notable physicochemical properties:

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 499.3 ± 40.0 °C |

| Flash Point | 255.8 ± 27.3 °C |

| LogP | 3.39 |

| Vapour Pressure | 0.0 ± 1.3 mmHg at 25°C |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the benzisoxazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. A study published in a peer-reviewed journal indicated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific pathways involved include the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of various benzisoxazole derivatives against clinical isolates. The study found that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in significant dose-dependent reductions in cell viability and increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate, and how can fluorinated intermediates be optimized?

- Methodological Answer : Fluorinated intermediates, such as 3,4,5-trifluorophenyl derivatives (e.g., 1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene, CAS 505058-38-8), often require inert reaction conditions due to their sensitivity to moisture and thermal instability . Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) for coupling reactions.

- Monitoring reaction progress via HPLC (≥98% purity criteria, as seen in analogous compounds ).

- Purifying intermediates via column chromatography with fluorinated silica gel to minimize decomposition.

- Data Consideration : Molecular weight (262.15 g/mol) and logP (4.19) of related fluorinated aromatics suggest hydrophobic interactions may complicate purification .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Focus on distinguishing fluorine environments (e.g., NMR) to confirm trifluorophenyl substitution patterns. Compare with data from structurally similar compounds like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3) for peak assignments .

- Mass Spectrometry : High-resolution MS (exact mass ~262.022 Da for fluorinated analogs ) ensures molecular formula accuracy.

- IR Spectroscopy : Identify ester (C=O stretch ~1700 cm) and benzisoxazole (C-O-C stretch ~1250 cm) functional groups.

Q. What protocols are recommended for assessing solubility and formulation compatibility?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMSO), semi-polar (e.g., acetone), and non-polar (e.g., hexane) solvents. LogP values (e.g., 4.19 for a fluorinated biphenyl analog ) predict higher solubility in hydrophobic media.

- Table Example :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Suitable for in vitro assays |

| Ethanol | ~10 | Limited dissolution |

| Water | <0.1 | Requires surfactants |

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to compare electron-withdrawing effects of trifluorophenyl vs. non-fluorinated analogs. Fluorine’s inductive effect increases electrophilicity at the isonicotinate ester carbonyl.

- Experimental Validation : Kinetic studies under varying temperatures (e.g., 25°C vs. 40°C) to assess activation energy. Reference analogs like 3-cyanophenyl isocyanate (CAS 16413-26-6) for reaction rate comparisons .

Q. What strategies resolve discrepancies in reported bioactivity data for fluorinated benzisoxazole derivatives?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., pH, solvent concentration) to minimize variability.

- Meta-Analysis : Cross-reference data from structurally related compounds (e.g., T-5224, a benzisoxazole derivative with cyclopentyloxy groups ) to identify trends in fluorine’s role in target binding.

- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific binding (common with lipophilic fluorinated compounds) from target-specific interactions.

Q. How can stability studies under physiological conditions inform preclinical development?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–8) and analyze degradation products via LC-MS. Fluorinated aromatics (e.g., 3-bromophenyl isocyanate, CAS 23138-55-8) show hydrolytic stability but may degrade under acidic conditions .

- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds (absent in current data ).

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use crystal structures of CYP3A4 or CYP2D6 to model binding poses. Fluorine’s van der Waals radius may sterically hinder metabolism.

- MD Simulations : Assess binding stability over 100-ns trajectories, referencing logP values (e.g., 4.19 ) to estimate membrane permeability.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.